4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
The compound “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” likely contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s also likely that the compound contains an aniline group, which is a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as NMR and MS analysis, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific chemical structure. For instance, similar compounds have melting points in the range of 186-188 °C and densities around 2.102±0.06 g/cm3 .Scientific Research Applications
Electropolymerisation and Functionalisation of Conductive Surfaces
A study explored the use of 4-azidoaniline, related to 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline, for functionalizing conductive surfaces. This involved "click" chemistry and electrochemistry to anchor ferrocene moieties on glassy carbon surfaces. The electropolymerisation and electrografting processes were analyzed through XPS and electrochemical methods (Coates et al., 2012).
Synthesis of Novel Triazole Compounds
Research into the synthesis of new triazolyl systems, including substituted 3-amino-4,5-diaryl-triazoles, provides insights into the chemical properties and potential applications of triazole-based compounds. These studies contribute to the broader understanding of compounds like this compound (O'halloran & Scott, 1971).
Corrosion Inhibition in Acid Media
A study on triazole Schiff bases, including molecules similar to this compound, revealed their effectiveness as corrosion inhibitors on mild steel in acidic environments. The research highlighted the relationship between molecular structure and inhibition efficiency, providing insights into the protective capabilities of triazole derivatives (Chaitra et al., 2015).
Photoluminescent Copper(I) Complexes
A study developed photoluminescent copper(I) complexes using amido-triazole and diphosphine ligands, related to the this compound structure. These complexes displayed long-lived photoluminescence and are potentially useful in the development of new luminescent materials (Manbeck et al., 2011).
Synthesis of Biological Activity Analogs
Research into the synthesis and characterization of 1,3,4-Oxadiazole analogs, related to this compound, focused on their potential antibacterial, antifungal, and anti-inflammatory activities. This highlights the pharmaceutical potential of triazole derivatives (Bhat et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJPUYXXOGKMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256858 | |
Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129540-72-2 | |
Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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